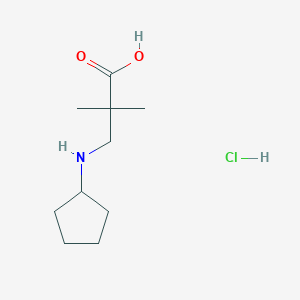
2-(4-acetylphenoxy)-N-allylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-acetylphenoxy)-N-allylacetamide” is a chemical compound with the molecular formula C10H11NO3 . It has a molecular weight of 193.2 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of a similar compound, a nine-coordinated Yb(III) complex [YbL 3 (Phen)] (1) (HL = 2-(4-acetylphenoxy)acetic acid (APA), Phen = 1,10-phenanthroline), was achieved using 2-(4-acetylphenoxy)acetic acid, YbCl 3.6H 2 O, NaOH, and 1,10-phenanthroline as materials . Another synthesis method involved the reaction of one equivalent of N,N′-(ethane-1,2-diyl)bis(2-chloroacetamide) with two equivalents of the potassium salt of p-hydroxyacetophenone in boiling dimethylformamide (DMF), yielding the new bis(carboxamide); N,N′-(ethane-1,2-diyl)bis(2-(4-acetylphenoxy)acetamide) .
Molecular Structure Analysis
The molecular structure of “2-(4-acetylphenoxy)-N-allylacetamide” can be analyzed based on its InChI Code: 1S/C10H11NO3/c1-7(12)8-2-4-9(5-3-8)14-6-10(11)13/h2-5H,6H2,1H3,(H2,11,13) .
Physical And Chemical Properties Analysis
“2-(4-acetylphenoxy)-N-allylacetamide” is a solid at room temperature . It has a molecular weight of 193.2 .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of Related Compounds
Herbicide Toxicity and Environmental Impact :
- 2,4-Dichlorophenoxyacetic acid (2,4-D) : This herbicide is extensively used in agriculture and urban activities for pest control. Research in toxicology and mutagenicity of 2,4-D has highlighted its impact on non-target species, especially aquatic ones, and the need for further studies focusing on molecular biology, particularly gene expression and pesticide degradation (Zuanazzi et al., 2020).
Potential Carcinogenic Outcomes :
- Chlorophenoxy compounds (including 2,4-D) : These are among the most widely used herbicides. Epidemiological studies suggest potential associations with increased risk of lymphohematopoietic cancers, but the evidence does not support a genotoxic mode of action. The necessity for further research on the interaction between genetic polymorphisms and exposure to these compounds, particularly in occupational settings, is emphasized (Stackelberg, 2013).
Pharmacological Applications of Structurally Similar Compounds :
- N-Acetylcysteine (NAC) : This compound is used as a mucolytic agent and for treating various disorders including paracetamol intoxication, doxorubicin cardiotoxicity, and acute respiratory distress syndrome among others. The therapeutic and clinical applications of NAC are linked to its antioxidative activity, which includes fast reactions with various radicals and serving as a precursor of cysteine for glutathione synthesis (Samuni et al., 2013).
Safety and Hazards
The safety data sheet for a similar compound, “2-(4-acetylphenoxy)-2-phenylacetic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-(4-acetylphenoxy)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-8-14-13(16)9-17-12-6-4-11(5-7-12)10(2)15/h3-7H,1,8-9H2,2H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOPDBVYXFLZJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)NCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetylphenoxy)-N-allylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2409689.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2409691.png)
![N-(3-acetamidophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2409693.png)


![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2409701.png)

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone](/img/structure/B2409703.png)


![3-(4-propoxyphenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2409707.png)